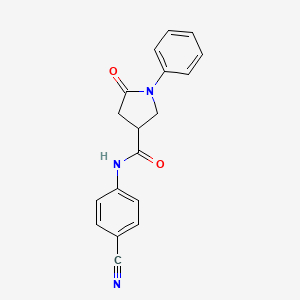
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Mitsunobu reaction, which involves the use of ethyl 2-arylhydrazinecarboxylates as organocatalysts, can be employed to achieve specific transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of oxidizing agents may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in the extraction, separation, and determination of heavy metals. It has also been used as a chemosensor for anions and as a potentiometric sensor for heavy metals in analytical applications .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide include other cyano-substituted aromatic compounds and pyrrolidine derivatives. Examples include 4-cyanophenyl-4’-n-octylbenzoate and N,N’-bis((4-cyanophenyl)methyl)piperazine .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of both a cyanophenyl group and a pyrrolidine ring provides distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c19-11-13-6-8-15(9-7-13)20-18(23)14-10-17(22)21(12-14)16-4-2-1-3-5-16/h1-9,14H,10,12H2,(H,20,23) |
InChI Key |
RVIIAYVBWLHSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)

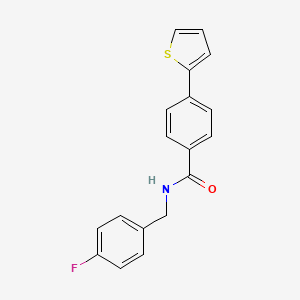
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)
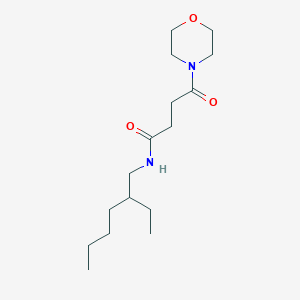
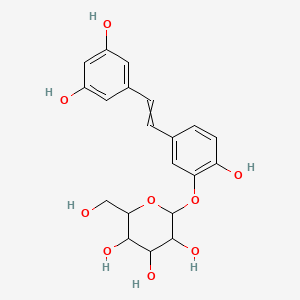
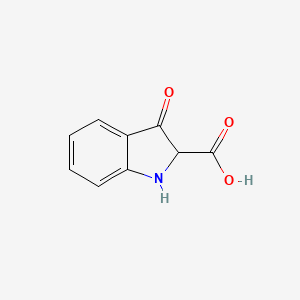
![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)
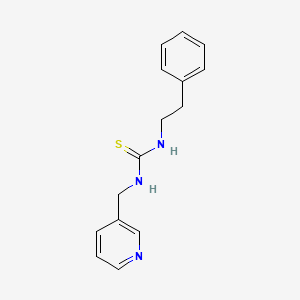
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

